molecular formula C9H7N3O2 B13820300 4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one

4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one

Katalognummer: B13820300
Molekulargewicht: 189.17 g/mol
InChI-Schlüssel: ZFNNEMYZHFPQCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one is a chemical compound known for its unique structure and significant biological activities. It is often used in scientific research due to its ability to inhibit soluble guanylate cyclase, an enzyme that plays a crucial role in various physiological processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-nitroaniline with glyoxal in the presence of a base, followed by cyclization with hydroxylamine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using the aforementioned synthetic routes. Scaling up these methods for industrial production would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine-substituted products .

Eigenschaften

Molekularformel

C9H7N3O2

Molekulargewicht

189.17 g/mol

IUPAC-Name

4,5-dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one

InChI

InChI=1S/C9H7N3O2/c13-9-12-7-4-2-1-3-6(7)10-5-8(12)11-14-9/h1-4,10H,5H2

InChI-Schlüssel

ZFNNEMYZHFPQCS-UHFFFAOYSA-N

Kanonische SMILES

C1C2=NOC(=O)N2C3=CC=CC=C3N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.